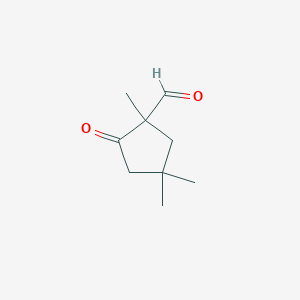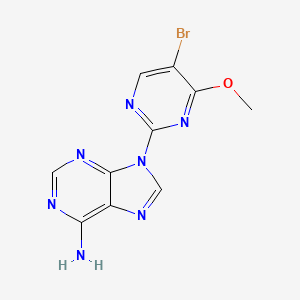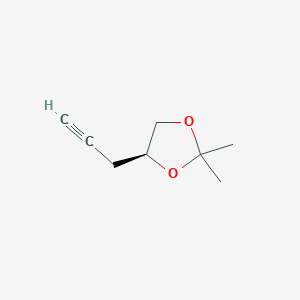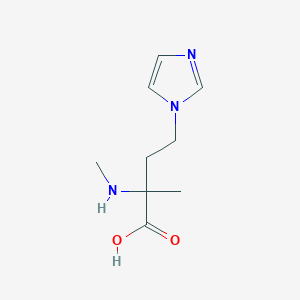![molecular formula C6H8F3NO2S B13474809 rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)
rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group and the presence of sulfur and nitrogen atoms within its bicyclic framework. The compound’s structure imparts significant strain, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
The synthesis of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione typically involves multiple steps, starting from simpler precursors. The synthetic route often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of the trifluoromethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen-containing products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the bicyclic ring, often using reagents like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the sulfur or nitrogen atoms or the trifluoromethyl group.
Aplicaciones Científicas De Investigación
rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study the effects of ring strain and the reactivity of bicyclic systems.
Biology: It serves as a probe to investigate the interactions of sulfur and nitrogen-containing compounds with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione include other bicyclic systems with sulfur and nitrogen atoms, such as:
(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane: Similar in structure but lacks the lambda6-thia group.
rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride: Contains an oxygen atom instead of sulfur, leading to different reactivity and properties. The uniqueness of rac-(1R,5R)-1-(trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione lies in its specific combination of functional groups and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C6H8F3NO2S |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(1R,5R)-1-(trifluoromethyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide |
InChI |
InChI=1S/C6H8F3NO2S/c7-6(8,9)5-2-10-1-4(5)13(11,12)3-5/h4,10H,1-3H2/t4-,5+/m0/s1 |
Clave InChI |
QRCWEBKFJYKMTG-CRCLSJGQSA-N |
SMILES isomérico |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C(F)(F)F |
SMILES canónico |
C1C2C(CN1)(CS2(=O)=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

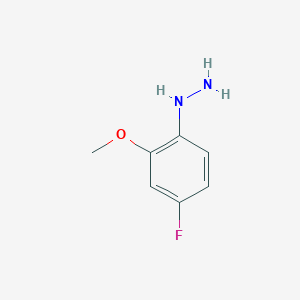
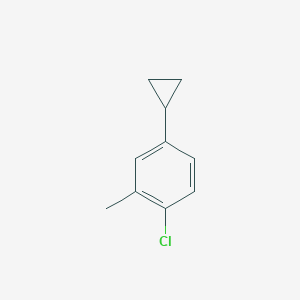

![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)

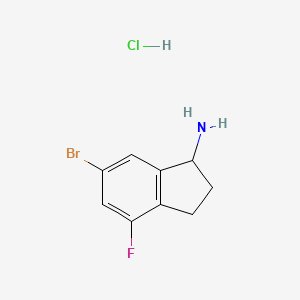
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)

